

physical and chemical properties of Enduracidin A

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Compound of Interest

Compound Name: Enduracidin A

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Enduracidin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracidin A is a potent lipopeptide antibiotic belonging to the enramycin family, produced by the bacterium *Streptomyces fungicidus*.^{[1][2]} It exhibits significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE).^{[3][4]} Its unique mechanism of action, which differs from many clinically used antibiotics, makes it a subject of interest for the development of new antibacterial agents.^[4] This document provides a detailed overview of the physical and chemical properties of **Enduracidin A**, its mechanism of action, and relevant experimental protocols.

Physical and Chemical Properties

The physical and chemical properties of **Enduracidin A** are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physicochemical Properties of Enduracidin A

Property	Value	Source(s)
Molecular Formula	C108H140Cl2N26O31	[5]
Molecular Weight	2369.3 g/mol	[5]
Appearance	White or Yellow Powder	[6]
Melting Point	238-245 °C (decomposed)	[7]
Solubility	Slightly soluble in methanol and water (0.1-1 mg/ml). Insoluble or slightly soluble in DMSO (< 1 mg/mL).	[8][9]
Storage Temperature	-20°C, protect from light	[7][9]

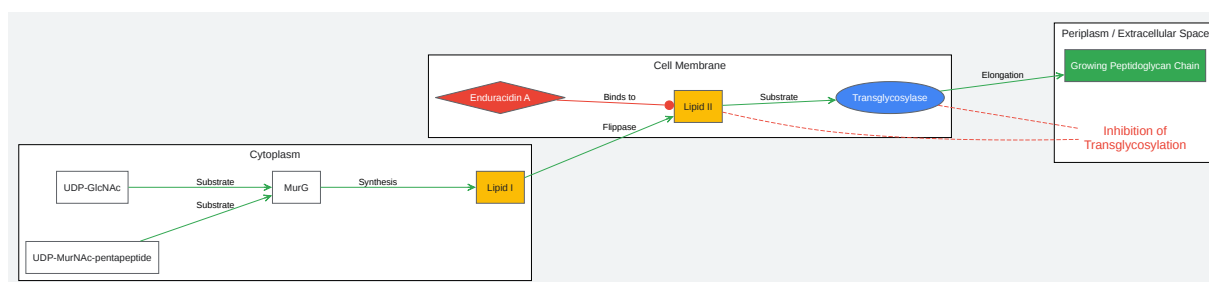
Table 2: Computed Physicochemical Properties of Enduracidin

Property	Value	Source(s)
Hydrogen Bond Donor Count	34	[10]
Hydrogen Bond Acceptor Count	35	[10]
Rotatable Bond Count	37	[11]
Topological Polar Surface Area	913.54 Å ²	[11]
XLogP	7.68	[11]

Mechanism of Action

Enduracidin A exerts its antibacterial effect by inhibiting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[3] Specifically, it targets the transglycosylation step of peptidoglycan synthesis.[12][13] This is achieved by binding to Lipid II, the substrate for transglycosylase enzymes.[13][14] The binding of **Enduracidin A** to Lipid II sterically hinders the polymerization of glycan chains, thereby preventing the formation of a stable cell wall and

ultimately leading to bacterial cell death.[4][14] This mechanism is distinct from that of other cell wall synthesis inhibitors like β -lactams and vancomycin.[4]



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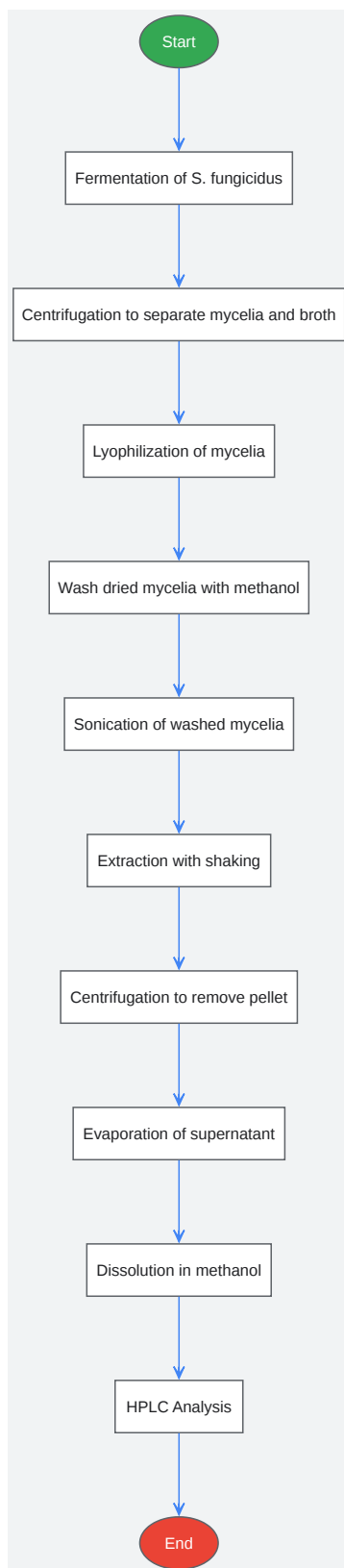
Caption: Mechanism of action of **Enduracidin A**.

Experimental Protocols

This section details the methodologies for key experiments related to the study of **Enduracidin A**.

Isolation and Purification of Enduracidin A

The following protocol is based on methods described for the isolation of Enduracidin from *Streptomyces fungicidus* cultures.[4][15]



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Caption: Workflow for the isolation of **Enduracidin A**.

1. Fermentation:

- Inoculate a suitable seed medium with spores of *Streptomyces fungicidus*.
- Grow the seed culture at 28°C with shaking for approximately 48 hours.[\[4\]](#)
- Transfer the seed culture to a larger fermentation medium and continue incubation at 28°C with shaking for 8-21 days.[\[4\]](#)[\[15\]](#)

2. Mycelia Collection and Lysis:

- Harvest the mycelia from the fermentation broth by centrifugation.[\[4\]](#)
- Lyophilize the collected mycelia to dryness.[\[4\]](#)
- Wash the dried mycelia with methanol.[\[4\]](#)
- Resuspend the washed mycelia and subject them to sonication for 30 minutes to disrupt the cells.[\[4\]](#)

3. Extraction:

- Shake the sonicated mixture at 18°C for 3 hours to extract **Enduracidin A**.[\[4\]](#)
- Centrifuge the mixture to pellet the cell debris.[\[4\]](#)

4. Purification:

- Collect the supernatant and evaporate it to dryness under vacuum at 30°C.[\[4\]](#)
- Dissolve the resulting residue in methanol.[\[4\]](#)
- Further purify the extract using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column.[\[4\]](#) A linear gradient of acetonitrile/water with 0.1% trifluoroacetic acid is typically used for elution.[\[4\]](#)

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Enduracidin A** against various bacterial strains can be determined using the broth microdilution method.[\[16\]](#)

1. Preparation of Bacterial Inoculum:

- Culture the test bacterium in a suitable broth medium (e.g., Brain Heart Infusion broth) overnight.[\[16\]](#)
- Dilute the overnight culture to achieve a standardized cell density.

2. Preparation of **Enduracidin A** Dilutions:

- Prepare a stock solution of **Enduracidin A** in an appropriate solvent.
- Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

- Inoculate each well of the microtiter plate with the prepared bacterial suspension.[\[16\]](#)
- Include positive (bacteria only) and negative (broth only) controls.
- Incubate the plate at the optimal growth temperature for the test bacterium for 18-24 hours.
[\[16\]](#)

4. Determination of MIC:

- The MIC is defined as the lowest concentration of **Enduracidin A** that completely inhibits visible bacterial growth.

Structural Elucidation

The structure of **Enduracidin A** has been determined using a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, TOCSY, HSQC, HMBC) NMR experiments are performed to determine the amino acid sequence and the overall three-dimensional structure in solution.[17]

2. Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[18]
- Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence by analyzing the fragmentation pattern of the molecule.[15]

Antibacterial Spectrum

Enduracidin A is primarily active against Gram-positive bacteria.[3] It shows no significant activity against Gram-negative bacteria (with the exception of *Neisseria gonorrhoeae*), fungi, or yeast.[3] The reported MIC values for susceptible strains are generally low, indicating high potency. For example, MICs for *Staphylococcus aureus* can range from 0.013 $\mu\text{g/ml}$ to 0.413 $\mu\text{g/ml}$, and for *Clostridium perfringens* from 0.05 $\mu\text{g/ml}$ to 1.6 $\mu\text{g/ml}$. [2] A key advantage of **Enduracidin A** is its effectiveness against antibiotic-resistant strains.[3]

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